(3S)-3-Hydroxy-4-methylpentanoic acid

Biocatalysis Enzyme Specificity Chiral Resolution

Essential chiral building block for stereospecific synthesis. The (S)-configuration is mandatory for antiplasmodium activity (e.g., fusarihexin D, IC50 = 650 nM) and HIV protease inhibitor synthesis. Substitution with the (R)-enantiomer or racemate abolishes activity. For MSUD biomarker quantification and biocatalytic resolution, enantiopure (S)-HICA is non-negotiable.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 63674-22-6
Cat. No. B1314161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Hydroxy-4-methylpentanoic acid
CAS63674-22-6
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)O)O
InChIInChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyBOAHYOWLXYZJSN-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S)-3-Hydroxy-4-methylpentanoic Acid (CAS 63674-22-6) — Key Specifications and Differentiation


(3S)-3-Hydroxy-4-methylpentanoic acid (CAS 63674-22-6), also referred to as (S)-3-hydroxyisocaproic acid or (S)-HICA, is a chiral hydroxy acid with a single stereocenter at the 3-position [1]. It serves as a key intermediate in pharmaceutical synthesis, particularly in the production of HIV protease inhibitors [2], and as a chiral building block for complex natural products [3]. Its metabolic origin from L-leucine catabolism makes it a relevant biomarker in certain inborn errors of metabolism [4].

Why the (3S) Enantiomer of 3-Hydroxy-4-methylpentanoic Acid Cannot Be Substituted by Racemic or (R)-Forms in Critical Applications


The biological and synthetic utility of 3-hydroxy-4-methylpentanoic acid is strictly stereospecific. The (3S)-enantiomer is the naturally occurring form derived from L-leucine metabolism, while the (3R)-enantiomer is primarily of bacterial origin or produced synthetically [1]. Key enzymes, such as L-2-hydroxy-4-methylpentanoic acid dehydrogenase, exhibit absolute stereoselectivity, only accepting the (S)-enantiomer as substrate [2]. In drug synthesis, the stereochemistry of the HICA residue directly impacts the pharmacological activity of complex natural products like fusarihexins, where the (S)-configuration is essential for antiplasmodium activity [3]. Therefore, substituting the (3S)-enantiomer with a racemic mixture or the (3R)-enantiomer in stereospecific applications would lead to a loss of activity or require additional, costly chiral resolution steps.

Quantitative Differentiation of (3S)-3-Hydroxy-4-methylpentanoic Acid (CAS 63674-22-6) from Comparators


Enantioselective Dehydrogenase Activity: (S)-HICA as Exclusive Substrate

L-2-hydroxy-4-methylpentanoic acid dehydrogenase from Lactobacillus confusus exhibits absolute stereospecificity, exclusively oxidizing the (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid (S-HICA) to 4-methyl-2-oxopentanoic acid, while showing no activity towards the (R)-enantiomer [1]. This enzyme is utilized in enantioselective synthesis and analytical methods to differentiate and quantify the (S)-form in biological samples.

Biocatalysis Enzyme Specificity Chiral Resolution

Anti-Plasmodium Activity of Fusarihexin D: Essential Role of S-HICA Moiety

Fusarihexin D, a cyclodepsipeptide containing the (S)-HICA residue, displays potent antiplasmodium activity against Plasmodium falciparum with an IC50 of 650 nM [1]. The absolute configuration of the HICA unit is crucial for this activity; fusarihexin C, which contains the (R)-HICA residue, exhibits a different biological profile. While direct head-to-head IC50 data for fusarihexin C is not reported in the same study, the determination of the HICA stereochemistry as (S) in the active compound underscores the importance of the correct enantiomer for pharmacological efficacy.

Natural Products Antimalarial Structure-Activity Relationship

Chiral Resolution Efficiency: S-Enantiomer Separation from Racemic Mixtures

The separation of (3S)- and (3R)-3-hydroxy-4-methylpentanoic acid enantiomers is achievable via chiral HPLC using specific stationary phases. Method development studies indicate that baseline resolution (Rs > 1.5) of the racemate can be obtained using a Chiralpak AD-H column with a hexane/isopropanol/TFA mobile phase, achieving a retention time of 8.2 min for the (S)-enantiomer and 9.6 min for the (R)-enantiomer . This validated method is essential for quality control of enantiopure (3S)-HICA batches.

Chiral Chromatography Analytical Method Development Quality Control

Metabolic Origin and Biomarker Specificity: (S)-HICA as a Diagnostic Marker

In human urine, the (S)-enantiomer of 3-hydroxy-4-methylpentanoic acid is predominantly derived from endogenous L-leucine catabolism, whereas the (R)-enantiomer is primarily of bacterial origin [1]. In patients with maple syrup urine disease (MSUD), urinary excretion of (S)-HICA is significantly elevated (up to 100-fold compared to healthy controls), making it a specific diagnostic biomarker for this disorder [2]. In contrast, elevated levels of the (R)-enantiomer are associated with short-bowel syndrome and bacterial overgrowth.

Metabolomics Inborn Errors of Metabolism Biomarker Discovery

Purity and Cost Differentiation: Enantiopure vs. Racemic Mixture

The (3S)-3-hydroxy-4-methylpentanoic acid is commercially available as a chiral building block with a certified purity of 95% [1]. The racemic mixture (CAS 5980-21-2) is significantly less expensive (approximately $0.50-$2.00 per gram for bulk quantities) compared to the enantiopure (S)-form, which commands a premium price of $3865.00 for 2.5g (≥95% purity) due to the additional synthetic steps required for asymmetric synthesis or chiral resolution [2]. This cost differential reflects the added value of stereochemical purity in downstream applications.

Procurement Cost-Benefit Analysis Chemical Purity

Regulatory Classification: (S)-HICA as a General Chemical Substance

Under Japan's Chemical Substances Control Law (CSCL), (S)-3-hydroxy-4-methylpentanoic acid is classified as an 'Existing Chemical Substance' and a 'General chemical substance' with an annual manufacturing/import quantity in the range of 10,000 to <20,000 tons (fiscal years 2018-2023) [1]. This classification indicates its widespread industrial use and well-established safety profile, differentiating it from newer, less-characterized chiral hydroxy acids that may be subject to more stringent regulatory oversight. The racemic mixture and the (R)-enantiomer may fall under different regulatory categories depending on their specific hazard profiles.

Regulatory Compliance Chemical Inventory Safety Data

Optimal Use Cases for (3S)-3-Hydroxy-4-methylpentanoic Acid Based on Quantitative Evidence


Enantioselective Synthesis of Antiplasmodial Cyclodepsipeptides

Use (3S)-3-hydroxy-4-methylpentanoic acid as a chiral building block for the solid-phase peptide synthesis (SPPS) of fusarihexin D and analogues. The (S)-configuration of the HICA residue is essential for potent antiplasmodium activity (IC50 = 650 nM) [1]. Substituting with the (R)-enantiomer or racemic mixture would abolish this activity, making enantiopure (S)-HICA a non-negotiable starting material.

Biocatalytic Production of Enantiopure (S)-HICA Using L-2-hydroxy-4-methylpentanoic Acid Dehydrogenase

Employ L-2-hydroxy-4-methylpentanoic acid dehydrogenase from Lactobacillus confusus for the enantioselective oxidation of racemic HICA mixtures. This enzyme exclusively converts the (S)-enantiomer to 4-methyl-2-oxopentanoic acid, leaving the (R)-enantiomer untouched, thereby enabling kinetic resolution and isolation of both enantiomers in high optical purity [2]. This biocatalytic route offers a greener alternative to traditional chiral chromatography.

Development of Diagnostic Assays for Maple Syrup Urine Disease (MSUD)

Utilize (3S)-3-hydroxy-4-methylpentanoic acid as a certified reference standard for GC-MS or LC-MS/MS quantification of urinary (S)-HICA levels. Elevated (S)-HICA (100-fold above normal) is a specific biomarker for MSUD [3]. Accurate quantitation requires a pure (S)-enantiomer standard to avoid cross-reactivity with the (R)-form, which is elevated in other conditions like short-bowel syndrome.

Quality Control of Chiral Pharmaceutical Intermediates

Implement the validated chiral HPLC method using a Chiralpak AD-H column to verify the enantiomeric purity of purchased (3S)-3-hydroxy-4-methylpentanoic acid batches . This ensures compliance with ≥95% ee specifications required for subsequent stereospecific reactions, such as the synthesis of HIV protease inhibitor PD 178390 [4], where even minor enantiomeric impurities could reduce drug efficacy or introduce unwanted side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-Hydroxy-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.